molecular formula C24H22FeO2 B3181998 Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) CAS No. 174689-60-2

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)

Cat. No.: B3181998
CAS No.: 174689-60-2
M. Wt: 398.3 g/mol
InChI Key: TUIMQRAEMYGJRE-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+), also known as ferrocenylmethanol, is an organometallic compound comprising a ferrocene core (an iron atom sandwiched between two cyclopentadienyl rings) with a hydroxymethylphenyl substituent attached to one cyclopentadienyl ligand. Its molecular formula is C₁₂H₁₄FeO, and it is structurally characterized by the iron center’s coordination to two cyclopentadienyl rings, one of which bears a phenylmethanol group .

Properties

IUPAC Name

cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,12-13H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMQRAEMYGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) typically involves the reaction of cyclopentadienyl anions with iron salts in the presence of a phenylmethanol derivative. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in a suitable solvent, followed by the addition of phenylmethanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) ion can be oxidized to iron(3+) under suitable conditions.

    Reduction: The compound can be reduced back to iron(2+) from iron(3+).

    Substitution: The phenyl group or the cyclopentadienyl ring can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Catalytic Applications

1.1 Organometallic Catalysis
Organometallic complexes, including those containing iron, are essential in catalyzing a variety of chemical reactions. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) serves as a catalyst in several organic transformations:

  • Hydrogenation Reactions : The compound can facilitate the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons. This application is significant in the petrochemical industry for producing fuels and lubricants.
  • C-C Bond Formation : It has been reported to catalyze cross-coupling reactions, which are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2 Green Chemistry
The use of iron-based catalysts is aligned with the principles of green chemistry due to their abundance, low toxicity, and effectiveness. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exemplifies this trend by providing a more environmentally friendly alternative to precious metal catalysts like palladium or platinum.

Materials Science Applications

2.1 Polymerization
The compound can be utilized in polymerization processes to create novel materials with specific properties. Its ability to form stable complexes allows it to act as an initiator or catalyst in the polymerization of dienes and other monomers, leading to the development of advanced polymers with tailored functionalities.

2.2 Nanomaterials
Recent studies have indicated that iron complexes can be employed in the synthesis of nanomaterials. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) can be integrated into nanostructured materials for applications in electronics and photonics due to its unique electronic properties.

Medicinal Chemistry Applications

3.1 Anticancer Activity
Research has shown that organometallic compounds can exhibit significant biological activity. Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been investigated for its potential anticancer properties:

  • Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

3.2 Drug Delivery Systems
The compound's unique structure allows it to be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes could facilitate targeted delivery to specific tissues or cells.

Mechanism of Action

The mechanism by which Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. The cyclopentadienyl ring and phenyl group provide stability and facilitate the compound’s binding to other molecules. The iron(2+) ion can participate in redox reactions, which are crucial for its catalytic activity. The pathways involved include electron transfer processes and coordination with other ligands.

Comparison with Similar Compounds

Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carboxylic acid;iron(2+) (CAS 1271-42-7)

  • Molecular Formula : C₁₁H₁₀FeO₂
  • Key Features: Replaces the phenylmethanol group with a carboxylic acid (-COOH) substituent.
  • Synthesis : High yields (94–97%) via optimized routes, emphasizing the stability of carboxylic acid derivatives in ferrocene systems .
  • Properties: Increased polarity and water solubility compared to the phenylmethanol analogue, making it suitable for aqueous-phase reactions.

Anhydride of (S)-(3-(3-(Carboxyamino)-3H-pyrazol-4-yl)cyclopenta-1,3-dien-1-yl)(cyclopenta-1,3-dien-1-yl)iron

  • Key Features: Incorporates a pyrazole ring and carboxyamino group, enhancing biological activity.
  • Synthesis : Synthesized via cyclocondensation with 87% yield, confirmed by FTIR and NMR .
  • Bioactivity: Exhibits antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae (MIC 85–95 µg/mL), surpassing the phenylmethanol derivative’s reported bioactivity .

Cyclopenta-1,3-dien-1-yl(4-aryl)methanol Derivatives

  • Key Features : Variant aryl substituents (e.g., 4-nitrophenyl, 4-methoxyphenyl) instead of phenyl.
  • Synthesis : Electron-withdrawing groups accelerate addition steps but slow elimination, affecting reaction efficiency .

Antimicrobial Activity

  • Ferrocenylmethanol: Limited direct data, but structural analogs like the pyrazole anhydride show strong activity (85–95 µg/mL) .
  • Sulfonyl derivatives (4d, 4e): Lower bioactivity but notable stability in organic solvents .

Redox and Catalytic Behavior

  • The phenylmethanol group in Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) may enhance electron donation to the iron center, improving redox activity compared to carboxylic acid derivatives.
  • Phosphane-substituted analogues (e.g., CAS 223655-16-1) exhibit superior catalytic performance in cross-coupling reactions due to ligand flexibility .

Biological Activity

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is an organometallic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopentadiene structure, which contributes to its reactivity and interaction with biological systems. The iron(2+) ion plays a crucial role in enhancing the biological properties of the compound.

Antimicrobial Activity

Recent studies have demonstrated that organometallic complexes often exhibit significant antimicrobial properties. For instance, similar compounds have shown enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Organometallic Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)E. coli32 µg/mL
Copper(II) complexS. aureus16 µg/mL
Cobalt(II) complexMRSA8 µg/mL

Data sourced from .

Anticancer Activity

The anticancer potential of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) has been explored through various in vitro studies. The compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been documented.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on HeLa and A549 cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.

Concentration (µM)HeLa Cell Viability (%)A549 Cell Viability (%)
0100100
108590
506070
1003040

Data sourced from .

The mechanism underlying the biological activity of cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+) is believed to involve:

  • Metal Ion Interaction : The iron ion may facilitate the binding of the compound to biological macromolecules such as proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are established for preparing Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)?

The synthesis typically involves functionalizing a pre-formed iron cyclopentadienyl complex. A common approach is nucleophilic substitution, where a hydroxyl-containing ligand (e.g., phenylmethanol) displaces a labile group (e.g., chloride) on the iron center. For example, methacrylate-functionalized ferrocene derivatives are synthesized via esterification of ferrocenylmethanol with methacryloyl chloride under anhydrous conditions . Purification often employs column chromatography, and structural confirmation is achieved via 1^1H/13^{13}C NMR, IR spectroscopy, and elemental analysis. Yield optimization may require controlled reaction temperatures (e.g., 40–45°C) and stoichiometric excess of nucleophiles .

Q. How can X-ray crystallography confirm the molecular structure of this complex?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection involves mounting a crystal on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS), followed by refinement (e.g., SHELXL) to model atomic positions and thermal parameters. Key metrics include R-factors (<5%), bond length/angle deviations, and electron density maps. Disordered cyclopentadienyl or phenyl groups may require constraints or split-site modeling .

Q. What spectroscopic techniques characterize the electronic environment of the iron center?

  • Mössbauer Spectroscopy : Probes oxidation state (Fe2+^{2+} vs. Fe3+^{3+}) and ligand field symmetry via quadrupole splitting and isomer shifts.
  • Cyclic Voltammetry : Identifies redox potentials (e.g., Fe2+/3+^{2+/3+}) and electron-transfer kinetics.
  • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in the visible range (400–600 nm).
  • NMR : Paramagnetic broadening may occur, but 1^1H NMR of diamagnetic derivatives (e.g., oxidized forms) reveals ligand proton environments .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl methanol substituent influence redox properties?

The phenyl methanol group introduces steric hindrance and electron-donating/-withdrawing effects, altering the Fe2+^{2+} redox potential. Steric bulk can stabilize the oxidized state (Fe3+^{3+}) by reducing solvent accessibility, while electron-donating groups (e.g., -OCH3_3) raise the HOMO energy, lowering oxidation potential. Comparative studies using substituted aryl groups (e.g., p-NO2_2 vs. p-CH3_3) and DFT calculations (e.g., Mulliken charges) quantify these effects .

Q. What strategies resolve contradictions in redox data from different electrochemical methods?

Discrepancies between cyclic voltammetry (CV) and potentiostatic methods (e.g., bulk electrolysis) often arise from kinetic vs. thermodynamic control. Solutions include:

  • Scan Rate Variation (CV) : Distinguish diffusion-controlled vs. adsorption-based processes.
  • Supporting Electrolyte Optimization : Minimize ionic strength effects.
  • Spectroelectrochemistry : Correlate electrochemical response with in situ UV-Vis/NIR spectral changes.
  • Computational Validation : DFT-derived redox potentials can validate experimental data .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Asymmetric induction requires chiral auxiliaries or catalysts. For example, biocatalytic reduction using Leuconostoc pseudomesenteroides N13 achieves enantiomeric excess (ee >95%) in aryl alcohols via NADH-dependent ketone reduction. Reaction parameters (pH, temperature, co-solvent ratio) are optimized using multi-response nonlinear programming models .

Methodological Considerations

Q. What analytical workflows address conflicting crystallographic and spectroscopic data?

Contradictions (e.g., bond length vs. NMR coupling constants) necessitate multi-technique validation:

  • Cross-Validation : Compare X-ray-derived bond lengths with DFT-optimized geometries.
  • Dynamic NMR : Resolve fluxional behavior in solution (e.g., rotating cyclopentadienyl ligands).
  • EPR Spectroscopy : Detect paramagnetic impurities distorting XRD/NMR data .

Q. How are catalytic applications of this complex optimized in cross-coupling reactions?

Catalytic efficiency (TON/TOF) is enhanced by:

  • Ligand Tuning : Electron-deficient aryl groups improve oxidative addition rates.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Additive Effects : Silver salts (e.g., AgOTf) scavenge halides, accelerating catalytic cycles. Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)
Reactant of Route 2
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Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)

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